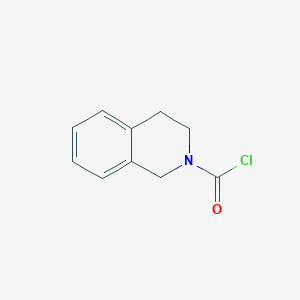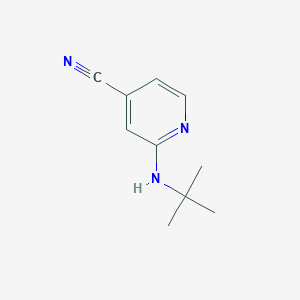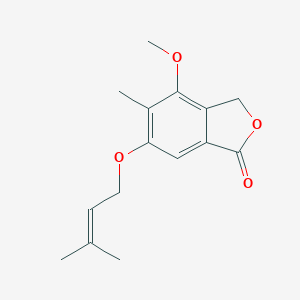
1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)-
Descripción general
Descripción
Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones
The paper discusses an efficient method for synthesizing isobenzofuran-1(3H)-ones using domino [Pd]-catalysis. This process has a broad substrate scope and can be applied to various o-bromobenzyl tertiary/secondary/primary alcohols. Notably, this synthesis method has been used to create the antiplatelet drug n-butyl phthalide and a cytotoxic agonist, demonstrating its practical applications in pharmaceuticals .
A New Isobenzofuranone from the Mangrove Endophytic Fungus Penicillium sp. (ZH58)
In this study, a new isobenzofuranone compound was isolated from the mangrove endophytic fungus Penicillium sp. ZH58. The compound, identified as 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone, was found to exhibit cytotoxicity against certain cancer cell lines, indicating potential therapeutic applications. The structure of this new compound was determined through spectroscopic data analysis .
Synthesis Analysis
The synthesis of isobenzofuran-1(3H)-ones via domino [Pd]-catalysis is a significant advancement in the field of organic chemistry. The method's broad substrate scope allows for the creation of various derivatives of isobenzofuran-1(3H)-ones, which can be tailored for specific applications, such as pharmaceuticals. The synthesis of the antiplatelet drug n-butyl phthalide is a case study that showcases the practicality and relevance of this synthesis technique in drug development .
Molecular Structure Analysis
The molecular structure of the new isobenzofuranone compound isolated from Penicillium sp. was elucidated using spectroscopic methods. The presence of methoxy and methyl groups in the compound suggests that it has unique chemical properties that could be exploited for medicinal purposes. The structure analysis is crucial for understanding the compound's reactivity and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isobenzofuran-1(3H)-ones, particularly the domino [Pd]-catalysis, are complex and require precise conditions to achieve the desired products. The reaction pathway likely involves multiple steps, including palladium-catalyzed reactions that form the isobenzofuranone core. Understanding these reactions is essential for optimizing the synthesis process and for potentially developing new reactions that can yield similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isobenzofuran-1(3H)-ones are influenced by their molecular structure. The presence of substituents such as methoxy and methyl groups can affect properties like solubility, melting point, and reactivity. The cytotoxicity exhibited by the new isobenzofuranone compound against cancer cell lines suggests that these compounds can interact with biological systems, which is an important consideration for drug design and development .
Aplicaciones Científicas De Investigación
Cytotoxicity Studies : A study by Yang, Huang, Qiu, She, and Lin (2013) identified a new isobenzofuranone from the mangrove endophytic fungus Penicillium sp. This compound exhibited cytotoxicity against KB and KBV200 cells, indicating potential for cancer research (Yang et al., 2013).
Free-Radical Scavenging Properties : Ren, Qi, and Shi (2008) isolated several compounds, including isobenzofuranone derivatives, from Anaphalis lactea. These compounds were tested for free-radical scavenging properties, which are important in combating oxidative stress (Ren et al., 2008).
Chemical Synthesis and Reactivity : Nagano, Nawata, and Hamana (1987) discussed the reactions of nicotinic acid 1-oxide with various anhydrides, leading to different isobenzofuranone derivatives. This study contributes to the understanding of the chemical reactivity and synthesis of such compounds (Nagano et al., 1987).
Cholesterol Biosynthesis Inhibition : A study by Cozzi, Carganico, and Orsini (1983) prepared and tested isomers of 3-methyl-3-(carboxymethyl)hexahydro-1(3H)-isobenzofuranones for their ability to inhibit cholesterol biosynthesis in vitro. This research adds to the understanding of how isobenzofuranone derivatives might influence metabolic pathways (Cozzi et al., 1983).
Antibiotic Activity : Achenbach, Mühlenfeld, Weber, Kohl, and Brillinger (1982) isolated 3,5-Dihydroxy-4-formyl-7-methoxy-6-methyl-1(3H)-isobenzofuranone from Aspergillus duricaulis, which was found to have antibiotic activity (Achenbach et al., 1982).
Antifungal and Antioomycete Activities : Sánchez-Fernández, Sánchez-Fuentes, Rangel-Sánchez, Hernández-Ortega, López‐Cortés, and Macías-Rubalcava (2020) isolated isobenzofuranones from the endophytic fungus Hypoxylon anthochroum and found them to have antifungal and antioomycete activities. These compounds disrupted respiration and caused cell membrane damage in several plant pathogens, showing potential in agricultural applications (Sánchez-Fernández et al., 2020).
Propiedades
IUPAC Name |
4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9(2)5-6-18-13-7-11-12(8-19-15(11)16)14(17-4)10(13)3/h5,7H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCNHXQQGSIHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)COC2=O)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170426 | |
| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |
CAS RN |
17811-32-4 | |
| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

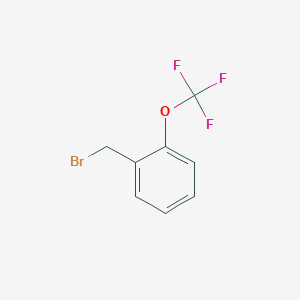
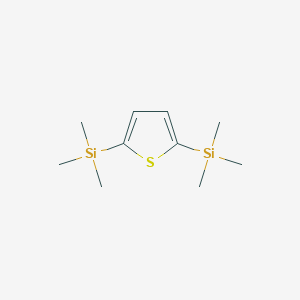
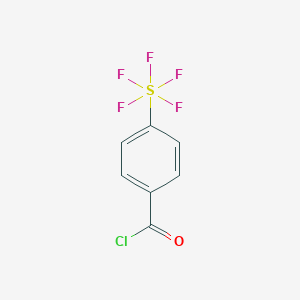
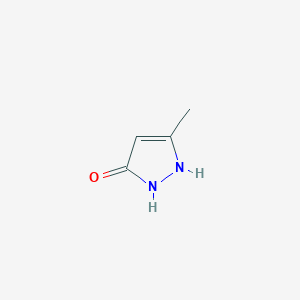

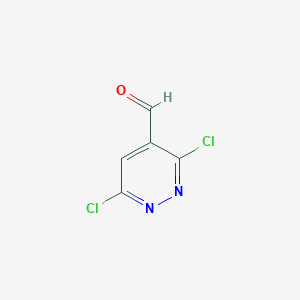
![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
